

An In-depth Technical Guide to the Chemical Structure and Properties of Zabicipril

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Zabicipril is a potent, orally active angiotensin-converting enzyme (ACE) inhibitor.[1] It functions as a prodrug, undergoing in vivo biotransformation to its active diacid metabolite, **Zabicipril**at.[1][2] **Zabicipril**at exerts its therapeutic effect by competitively inhibiting ACE, a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS), thereby playing a crucial role in the management of hypertension.[3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and relevant experimental protocols for **Zabicipril** and **Zabicipril**at.

Chemical Structure and Identification

Zabicipril is chemically designated as (3S)-2-[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2-azabicyclo[2.2.2]octane-3-carboxylic acid. Its active metabolite, **Zabicipril**at, is (3S)-2-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-2-azabicyclo[2.2.2]octane-3-carboxylic acid.[4]

Table 1: Chemical Identifiers for Zabicipril and Zabiciprilat



Identifier	Zabicipril	Zabiciprilat
IUPAC Name	(3S)-2-[(2S)-2-[[(2S)-1-ethoxy- 1-oxo-4-phenylbutan-2- yl]amino]propanoyl]-2- azabicyclo[2.2.2]octane-3- carboxylic acid	(3S)-2-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl] -2-azabicyclo[2.2.2]octane-3-carboxylic acid
Molecular Formula	C23H32N2O5	C21H28N2O5[4]
CAS Number	83059-56-7	90103-92-7[4]

Physicochemical Properties

The physicochemical properties of **Zabicipril** and **Zabicipril**at are crucial for their absorption, distribution, metabolism, and excretion (ADME) profiles.

Table 2: Physicochemical Properties of Zabicipril and Zabiciprilat

Property	Zabicipril (Computed)	Zabiciprilat (Computed)
Molecular Weight	416.51 g/mol	388.45 g/mol [4]
XLogP3	1.8	0.7[4]
Hydrogen Bond Donor Count	2	3[4]
Hydrogen Bond Acceptor Count	5	5[4]
Rotatable Bond Count	8	6[4]

Pharmacological Properties

Zabicipril's pharmacological activity is attributable to its active metabolite, **Zabicipril**at, which is a potent and competitive inhibitor of angiotensin-converting enzyme.

Table 3: Pharmacological Properties of Zabiciprilat



Parameter	Value	Reference
Mechanism of Action	Competitive inhibitor of Angiotensin-Converting Enzyme (ACE)	[3]
CE₅₀ (in plasma)	2.2 ± 1.0 ng/mL	[5]
Therapeutic Use	Antihypertensive	[3]

Note: A specific Ki value for **Zabicipril**at's inhibition of ACE was not found in the reviewed literature. The CE₅₀, the concentration required to elicit 50% of the maximal effect on plasma ACE activity, serves as a strong indicator of its inhibitory potency.

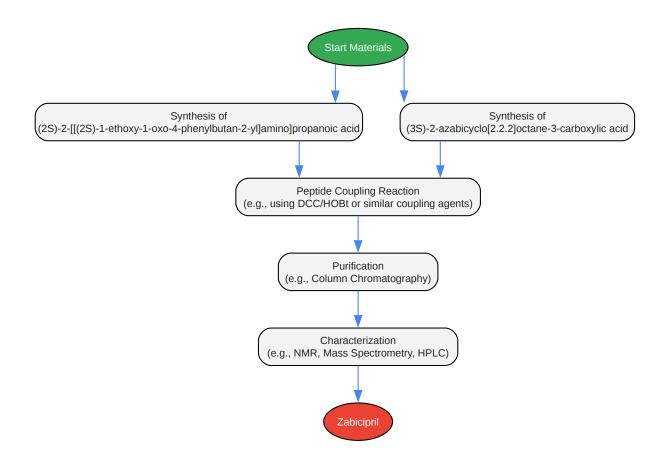
A clinical study in normotensive males demonstrated that a single 2.5 mg oral dose of **Zabicipril** resulted in over 90% inhibition of plasma ACE activity at 4 hours and 60% inhibition at 24 hours.[1]

Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)

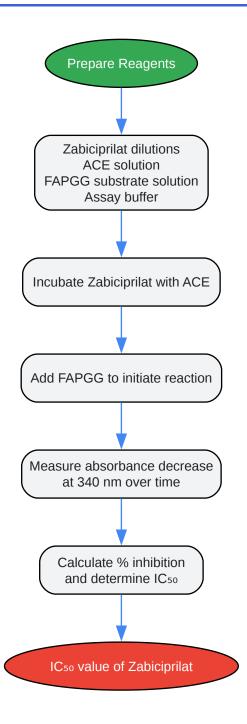
Zabiciprilat exerts its antihypertensive effect by disrupting the Renin-Angiotensin-Aldosterone System (RAAS). This pathway plays a critical role in regulating blood pressure and fluid balance. The diagram below illustrates the RAAS cascade and the point of inhibition by **Zabicipril**at.











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